9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

UCK2 inhibition pyrimidine salvage scaffold SAR

9-Methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione (CAS 866727-04-0) is a fused heterocyclic compound belonging to the chromeno[2,3-d]pyrimidine-4(5H)-thione class, with molecular formula C19H16N2OS and molecular weight 320.41 g/mol. It features a 9-methyl substituent on the chromene ring and a p-tolyl (4-methylphenyl) group at the 2-position of the pyrimidine ring, with a thione (C=S) functionality at the 4-position that serves as a versatile synthetic handle for S-alkylation.

Molecular Formula C19H16N2OS
Molecular Weight 320.41
CAS No. 866727-04-0
Cat. No. B2688639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
CAS866727-04-0
Molecular FormulaC19H16N2OS
Molecular Weight320.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C=CC=C4C3)C
InChIInChI=1S/C19H16N2OS/c1-11-6-8-13(9-7-11)17-20-18-15(19(23)21-17)10-14-5-3-4-12(2)16(14)22-18/h3-9H,10H2,1-2H3,(H,20,21,23)
InChIKeyIZVMKLOJUQQDDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione (CAS 866727-04-0): Core Scaffold Identity and Procurement Context


9-Methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione (CAS 866727-04-0) is a fused heterocyclic compound belonging to the chromeno[2,3-d]pyrimidine-4(5H)-thione class, with molecular formula C19H16N2OS and molecular weight 320.41 g/mol [1]. It features a 9-methyl substituent on the chromene ring and a p-tolyl (4-methylphenyl) group at the 2-position of the pyrimidine ring, with a thione (C=S) functionality at the 4-position that serves as a versatile synthetic handle for S-alkylation [2]. This compound has been identified as the core pharmacophoric scaffold of UCK2 Inhibitor-2 (compound 20874830), a non-competitive uridine-cytidine kinase 2 (UCK2) inhibitor discovered through high-throughput screening and characterized in a 2019 structure–activity relationship study [2].

Why 9-Methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione Cannot Be Interchanged with Other Chromeno-Pyrimidine Thiones


The chromeno[2,3-d]pyrimidine-4(5H)-thione scaffold is not a commodity building block; subtle variations in the aryl substituent at C-2 and the alkyl/alkoxy group at C-9 produce quantifiable shifts in target engagement and cellular pharmacodynamic response. Published SAR data from the UCK2 inhibitor program demonstrate that replacing the 2-(p-tolyl) group with a 2-phenyl group reduces UCK2 inhibitory potency by approximately 1.2-fold (IC50 shift from 3.8 µM to 4.7 µM), while further structural modifications can reduce potency by more than 3-fold [1]. These differences arise from specific hydrophobic contacts within the UCK2 allosteric binding pocket that are uniquely satisfied by the p-tolyl moiety [1]. Consequently, direct substitution with a 2-phenyl, 2-(4-methylthiophenyl), or 9-unsubstituted analog cannot be assumed to preserve the same biochemical or cellular activity profile [1][2].

Quantitative Differentiation Evidence for 9-Methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione Against Closest Analogs


UCK2 Inhibitory Potency: p-Tolyl vs. Phenyl Substituent at C-2

When the 2-(p-tolyl) scaffold (yielding UCK2 Inhibitor-2, compound 20874830) is compared to the 2-phenyl analog (yielding UCK2 Inhibitor-1, compound 20874830-2), the p-tolyl-bearing compound demonstrates superior UCK2 inhibition with an IC50 of 3.8 µM versus 4.7 µM for the 2-phenyl analog in a validated ADP-Glo kinase assay, representing a 1.2-fold potency advantage [1]. Both compounds share the identical 9-methyl substitution and S-alkylated benzoic acid appendage; the sole structural difference is the para-methyl group on the 2-aryl ring, establishing that this methyl group contributes measurably to target engagement [1].

UCK2 inhibition pyrimidine salvage scaffold SAR

Cross-Class Potency Advantage Over Pyrazolopyrimidine UCK2 Inhibitors

The chromeno[2,3-d]pyrimidine-4(5H)-thione scaffold (as represented by UCK2 Inhibitor-2, IC50 = 3.8 µM) exhibits a 4.4-fold improvement in UCK2 inhibitory potency compared to compound 135416439 (IC50 = 16.6 µM), a representative of the pyrazolopyrimidine class of UCK2 inhibitors identified from the same high-throughput screening campaign [1]. This cross-chemotype advantage is corroborated by cellular uridine salvage assay data, where the chromeno-pyrimidine scaffold achieves 51.7% inhibition at 50 µM in K562 cells versus only 31.3% for the pyrazolopyrimidine class representative [1].

UCK2 cross-class comparison kinase inhibitor

Non-Competitive Inhibition Mechanism with Respect to Uridine: Binding Mode Differentiation

Kinetic characterization of the S-alkylated derivative of the 9-methyl-2-(p-tolyl) scaffold reveals a non-competitive inhibition mechanism with respect to uridine, with a Ki (Uridine) of 3.5 ± 0.3 µM that is essentially unchanged across uridine concentrations, while the Ki (ATP) is 1.0 ± 0.1 µM [1]. This contrasts with active-site-competitive inhibitors and indicates that the chromeno-pyrimidine-thione scaffold binds to an allosteric site on UCK2, a binding mode confirmed by the uridine titration experiments shown in Figure 4 of the primary publication [1]. Compounds in the same series that lack the p-tolyl group (e.g., compound 20874830-3, IC50 = 11.8 µM) show substantially weaker allosteric engagement [1].

enzyme kinetics non-competitive inhibition allosteric

Cellular Uridine Salvage Suppression: Functional Pharmacodynamic Differentiation

In a K562 chronic myeloid leukemia cell-based uridine salvage assay, the S-alkylated derivative built on the 9-methyl-2-(p-tolyl) scaffold (UCK2 Inhibitor-2, 50 µM) suppresses uridine incorporation by 52%, compared to 49.6% suppression by the 2-phenyl scaffold analog (compound 20874830-2) at the same concentration [1]. Critically, the p-tolyl scaffold derivative also prevents the compensatory increase in uridine salvage induced by DHODH inhibition, a therapeutically relevant property not shared by all members of this compound series [1]. Compound 20874830-3, a further structural variant, achieves only 14.9% inhibition at 50 µM, confirming that the specific p-tolyl/9-methyl substitution pattern is essential for robust cellular activity [1].

cellular pharmacodynamics uridine salvage K562

Physicochemical Differentiation: Molecular Weight, LogP, and Hydrogen Bonding Profile vs. Key Analogs

The target compound has a molecular weight of 320.41 g/mol (C19H16N2OS) with a computed XLogP3-AA of approximately 4.2, reflecting the lipophilic contributions of both the 9-methyl and 2-(p-tolyl) substituents [1][2]. In contrast, the 2-(4-methylthiophenyl) analog (CAS 866842-93-5) has a higher molecular weight of 352.5 g/mol (C19H16N2OS2) with an additional sulfur atom and hydrogen bond acceptor, producing altered polarity and metabolic liability [2]. The 9-unsubstituted analog 2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione lacks the 9-methyl group, reducing its LogP by approximately 0.5–0.8 units and altering the chromene ring's electronic properties, which can affect both target binding and off-target promiscuity . These physicochemical differences translate into distinct solubility, permeability, and metabolic stability profiles that are relevant for assay development and lead optimization.

physicochemical properties drug-likeness LogP

Prioritized Application Scenarios for 9-Methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione Based on Quantitative Evidence


Medicinal Chemistry: UCK2-Targeted Probe and Lead Optimization Programs

The 9-methyl-2-(p-tolyl) scaffold is the optimal starting point for UCK2 inhibitor development, as its S-alkylated derivative achieves an IC50 of 3.8 µM, a 1.2-fold improvement over the 2-phenyl analog and a 4.4-fold improvement over pyrazolopyrimidine-class UCK2 inhibitors [1]. The non-competitive binding mode with respect to uridine (Ki Uridine = 3.5 µM) ensures efficacy even under high intracellular uridine concentrations, a key limitation of substrate-competitive inhibitors [1]. Medicinal chemistry teams should procure this specific scaffold for structure-based lead optimization rather than substituting with the 2-phenyl or 4-methylthiophenyl analogs, which have reduced potency or altered physicochemical profiles [1].

Chemical Biology: Pyrimidine Salvage Pathway Dissection and DHODH Inhibitor Combination Studies

The S-alkylated derivative of this scaffold suppresses uridine salvage in K562 cells by 52% at 50 µM and prevents the compensatory upregulation of uridine salvage induced by DHODH inhibitors [1]. This functional property makes the 9-methyl-2-(p-tolyl) scaffold uniquely suited for chemical biology studies investigating pyrimidine metabolism crosstalk, where compounds lacking the p-tolyl group (e.g., compound 20874830-3) show only 14.9% cellular inhibition and are inadequate for pathway suppression [1]. Procurement of the correct scaffold ensures meaningful cellular pharmacodynamic readouts in salvage pathway studies.

Screening Library Construction: Privileged Scaffold for Nucleotide Metabolism Targets

The chromeno[2,3-d]pyrimidine-4(5H)-thione core represents a validated privileged scaffold for nucleotide metabolism enzyme inhibition, with demonstrated activity against UCK2 and potential for diversification through the reactive thione moiety [1][2]. The 9-methyl-2-(p-tolyl) variant should be specifically included in focused screening libraries because the SAR data show that the p-tolyl substituent contributes quantifiably to target potency — substituting with a 2-phenyl analog loses approximately 20% of the inhibitory activity [1]. This evidence-based scaffold selection improves hit-finding efficiency compared to arbitrary analog inclusion.

Synthetic Methodology Development: Thione S-Alkylation and Heterocycle Diversification Platform

The C=S thione group at the 4-position of this scaffold serves as a versatile synthetic handle for S-alkylation, enabling the generation of diverse compound libraries through reaction with various α-haloacetyl derivatives [1][2]. The 9-methyl and 2-(p-tolyl) substituents provide steric and electronic differentiation that influences the reactivity of the thione group compared to analogs with different substitution patterns. This scaffold is therefore a preferred building block for parallel synthesis and diversity-oriented synthesis campaigns targeting chromeno-pyrimidine chemical space [1].

Quote Request

Request a Quote for 9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.